2-Fluoroethyl isocyanate
Overview
Description
2-Fluoroethyl isocyanate is an organic compound with the molecular formula C3H4FNO It is a member of the isocyanate family, characterized by the functional group -N=C=O
Mechanism of Action
Target of Action
The primary target of 2-Fluoroethyl isocyanate is cellular macromolecules. Specifically, it binds irreversibly to these molecules, affecting their function and structure .
Mode of Action
The compound’s mode of action involves two key chemical activities : The compound’s mode of action involves two key chemical activities: alkylation and carbamoylation. Let’s break it down:
- Carbamoylation : The compound also reacts with water to generate isocyanic acid. This acid can further react with cellular components, altering their properties and contributing to the overall effect .
Biochemical Pathways
The affected pathways include DNA repair mechanisms and other cellular processes. For instance:
- Protein Modification : Carbamoylation modifies proteins, potentially affecting their stability, activity, or interactions within the cell .
Result of Action
The molecular and cellular effects include:
- Protein Dysfunction : Carbamoylation affects protein function, potentially impairing vital cellular processes .
Action Environment
Environmental factors play a crucial role:
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoroethyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 2-fluoroethylamine with phosgene (COCl2). The reaction proceeds as follows:
2-Fluoroethylamine+Phosgene→2-Fluoroethyl isocyanate+Hydrogen chloride
This method requires careful handling of phosgene due to its toxicity.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer alternatives to phosgene, such as oxalyl chloride. The reaction conditions typically include controlled temperatures and the presence of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoroethyl isocyanate undergoes various chemical reactions, primarily involving nucleophiles. Some common reactions include:
Hydrolysis: Reacts with water to form 2-fluoroethylamine and carbon dioxide.
Alcoholysis: Reacts with alcohols to form urethanes.
Aminolysis: Reacts with amines to form substituted ureas.
Common Reagents and Conditions:
Water: Hydrolysis reaction, typically at room temperature.
Alcohols: Requires catalysts such as tertiary amines or metal salts.
Amines: Can proceed under mild conditions without the need for catalysts.
Major Products Formed:
Hydrolysis: 2-Fluoroethylamine and carbon dioxide.
Alcoholysis: Urethanes.
Aminolysis: Substituted ureas.
Scientific Research Applications
2-Fluoroethyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of urethanes and ureas.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty polymers and coatings.
Comparison with Similar Compounds
2-Chloroethyl isocyanate: Similar structure but with a chlorine atom instead of fluorine.
Phenyl isocyanate: Contains a phenyl group instead of an ethyl group.
Methyl isocyanate: Contains a methyl group instead of an ethyl group.
Uniqueness: 2-Fluoroethyl isocyanate is unique due to the presence of the fluorine atom, which imparts distinct reactivity and properties compared to its analogs. The fluorine atom can influence the compound’s stability, reactivity, and interactions with other molecules, making it valuable in specific synthetic applications.
Properties
IUPAC Name |
1-fluoro-2-isocyanatoethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4FNO/c4-1-2-5-3-6/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAJXLFIFYAWRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198512 | |
Record name | Isocyanic acid, 2-fluoroethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
505-12-4 | |
Record name | Ethane, 1-fluoro-2-isocyanato- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=505-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isocyanic acid, 2-fluoroethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isocyanic acid, 2-fluoroethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-fluoro-2-isocyanatoethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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